7-[1-(3-fluoro-4-phenylphenoxy)ethyl]-2-methylpyrazolo[1,5-a]pyrimidine
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Overview
Description
2-Fluoro[1,1’-biphenyl]-4-YL 1-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)ethyl ether is a complex organic compound that combines a biphenyl structure with a pyrazolo[1,5-A]pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro[1,1’-biphenyl]-4-YL 1-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)ethyl ether typically involves a multi-step process. One common approach starts with the preparation of the biphenyl and pyrazolo[1,5-A]pyrimidine intermediates. The biphenyl component can be synthesized through a Suzuki coupling reaction, while the pyrazolo[1,5-A]pyrimidine moiety is often prepared via a cyclization reaction involving appropriate precursors .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents for the reactions .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro[1,1’-biphenyl]-4-YL 1-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)ethyl ether can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce halogenated or alkylated compounds .
Scientific Research Applications
2-Fluoro[1,1’-biphenyl]-4-YL 1-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)ethyl ether has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can serve as a probe for studying biological processes due to its fluorescent properties.
Medicine: It has potential as a therapeutic agent, particularly in the field of oncology, due to its ability to inhibit certain enzymes.
Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 2-Fluoro[1,1’-biphenyl]-4-YL 1-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)ethyl ether involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, making it a versatile tool in drug discovery.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-1,1’-biphenyl: A simpler biphenyl derivative with similar structural features.
2-Methylpyrazolo[1,5-A]pyrimidine: A related compound with a similar pyrazolo[1,5-A]pyrimidine core.
BODIPY dyes: Fluorescent compounds with similar photophysical properties.
Uniqueness
2-Fluoro[1,1’-biphenyl]-4-YL 1-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)ethyl ether is unique due to its combination of biphenyl and pyrazolo[1,5-A]pyrimidine structures, which confer distinct chemical and physical properties. This uniqueness makes it valuable for a wide range of applications, from drug discovery to material science.
Properties
IUPAC Name |
7-[1-(3-fluoro-4-phenylphenoxy)ethyl]-2-methylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O/c1-14-12-21-23-11-10-20(25(21)24-14)15(2)26-17-8-9-18(19(22)13-17)16-6-4-3-5-7-16/h3-13,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMULIFTYIYENHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1)C(C)OC3=CC(=C(C=C3)C4=CC=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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